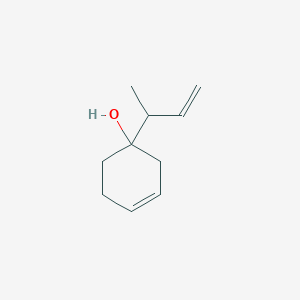
Intemediate for mupiricin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Intermediate for mupirocin is a crucial compound in the synthesis of mupirocin, an antibiotic used to treat bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). Mupirocin is derived from the bacterium Pseudomonas fluorescens and is known for its unique mechanism of action, which involves inhibiting bacterial protein synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of intermediate for mupirocin involves several steps, starting from basic precursors. The primary synthetic route includes the simultaneous synthesis of monic acid and 9-hydroxynonanoic acid, both originating from the same precursor . The process involves multiple reaction conditions, including specific temperature and pH levels, to ensure the correct formation of the intermediate compounds.
Industrial Production Methods: Industrial production of mupirocin and its intermediates typically involves submerged fermentation using Pseudomonas fluorescens. The fermentation process is carefully controlled to optimize the yield of pseudomonic acids, which are then extracted and purified . The use of organic solvents like methyl isobutyl ketone or ethyl acetate is common in the extraction process .
Analyse Chemischer Reaktionen
Types of Reactions: Intermediate for mupirocin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the intermediate to achieve the desired properties of mupirocin.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The conditions for these reactions are meticulously controlled to ensure high yield and purity of the final product .
Major Products Formed: The major products formed from these reactions include different pseudomonic acids, such as pseudomonic acid A, B, C, and D. These acids are crucial for the antibacterial activity of mupirocin .
Wissenschaftliche Forschungsanwendungen
Intermediate for mupirocin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the synthesis and modification of antibiotics. In biology, it helps in understanding bacterial resistance mechanisms. In medicine, it is crucial for developing new antibiotics to combat resistant bacterial strains. Industrially, it is used in the large-scale production of mupirocin .
Wirkmechanismus
The mechanism of action of intermediate for mupirocin involves inhibiting the enzyme isoleucyl-tRNA synthetase. This inhibition prevents the incorporation of isoleucine into bacterial proteins, thereby halting protein synthesis and leading to bacterial death . The molecular targets include the active site of isoleucyl-tRNA synthetase, and the pathway involves competitive inhibition due to the structural similarity between isoleucine and the intermediate’s epoxy side chain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to intermediate for mupirocin include other polyketide antibiotics such as thiomarinols and myxovirescin . These compounds share structural similarities and mechanisms of action but differ in their specific antibacterial activities and resistance profiles.
Uniqueness: The uniqueness of intermediate for mupirocin lies in its specific inhibition of isoleucyl-tRNA synthetase, which is not commonly targeted by other antibiotics. This unique mechanism provides an advantage in treating infections caused by resistant bacterial strains .
Eigenschaften
Molekularformel |
C25H40O6 |
|---|---|
Molekulargewicht |
436.6 g/mol |
IUPAC-Name |
ethyl (E)-4-[(3aS,4S,7S,7aR)-7-[(Z,4R,5S)-5-hydroxy-4-methylhex-2-enyl]spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,1'-cyclohexane]-4-yl]-3-methylbut-2-enoate |
InChI |
InChI=1S/C25H40O6/c1-5-28-22(27)15-17(2)14-21-24-23(30-25(31-24)12-7-6-8-13-25)20(16-29-21)11-9-10-18(3)19(4)26/h9-10,15,18-21,23-24,26H,5-8,11-14,16H2,1-4H3/b10-9-,17-15+/t18-,19+,20+,21+,23-,24+/m1/s1 |
InChI-Schlüssel |
BIEXLSWVHLKDNH-KPBZZQOSSA-N |
Isomerische SMILES |
CCOC(=O)/C=C(\C)/C[C@H]1[C@H]2[C@@H]([C@H](CO1)C/C=C\[C@@H](C)[C@H](C)O)OC3(O2)CCCCC3 |
Kanonische SMILES |
CCOC(=O)C=C(C)CC1C2C(C(CO1)CC=CC(C)C(C)O)OC3(O2)CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


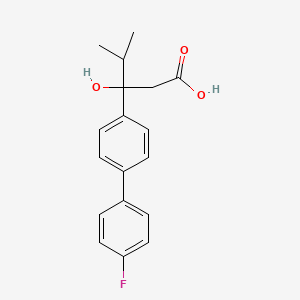



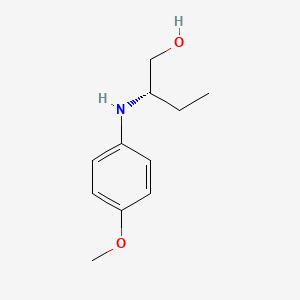
![3-[({4-[(Butan-2-yl)oxy]benzoyl}carbamothioyl)amino]-4-chlorobenzoic acid](/img/structure/B13799332.png)
![1-[2-(Z)-Methoxyimino-2-(2-aminothiazol-4-yl)acetyl]benzo-trizole](/img/structure/B13799347.png)
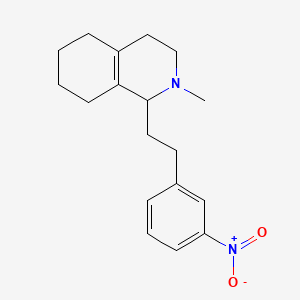
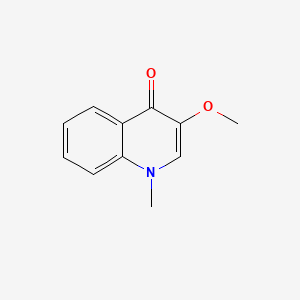

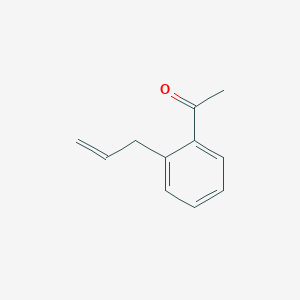
![6-Methyl-6-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13799374.png)

